molecular formula C15H12Cl3NO2 B14708954 N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide CAS No. 24723-30-6

N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide

Cat. No.: B14708954
CAS No.: 24723-30-6
M. Wt: 344.6 g/mol
InChI Key: RXIMFWFLWWVNMS-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide is a chemical compound with the molecular formula C14H10Cl3NO2 It is known for its unique structure, which includes a chlorophenyl group and a dichlorophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide typically involves the reaction of 4-chlorobenzylamine with 2,3-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and reacted under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl and dichlorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(3-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(2,6-dichlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide

Uniqueness

N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide is unique due to its specific substitution pattern on the phenyl and phenoxy rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

24723-30-6

Molecular Formula

C15H12Cl3NO2

Molecular Weight

344.6 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide

InChI

InChI=1S/C15H12Cl3NO2/c16-11-6-4-10(5-7-11)8-19-14(20)9-21-13-3-1-2-12(17)15(13)18/h1-7H,8-9H2,(H,19,20)

InChI Key

RXIMFWFLWWVNMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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